
5-Hydroxy Acetate Omeprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Acetate Omeprazole, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₁N₃O₅S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Mechanism of Action :
5-Hydroxy Acetate Omeprazole functions as an inhibitor of the proton pump in gastric parietal cells. This inhibition prevents the final step in gastric acid secretion, effectively reducing gastric acidity. The compound's pharmacokinetics and pharmacodynamics are influenced by genetic polymorphisms in the CYP2C19 enzyme, which can affect individual responses to treatment .
Efficacy :
Research indicates that this compound exhibits enhanced stability and bioavailability compared to its parent compound. Studies have shown that patients with certain CYP2C19 genetic polymorphisms may experience altered drug metabolism, resulting in varying therapeutic outcomes. For instance, poor metabolizers demonstrate higher plasma concentrations of this compound, leading to more significant reductions in gastric acidity .
Clinical Applications
Gastrointestinal Disorders :
The primary application of this compound remains in treating conditions associated with excessive gastric acid secretion. Its effectiveness in promoting healing in gastric ulcers and preventing recurrence in duodenal ulcers has been well-documented .
Combination Therapy :
In the context of Helicobacter pylori eradication therapy, this compound is often used alongside antibiotics to enhance treatment efficacy by increasing gastric pH, which is less favorable for H. pylori survival .
Case Studies and Research Findings
Several studies have explored the pharmacokinetics and therapeutic outcomes associated with this compound:
- Pharmacogenomics Study : A study examining the effects of CYP2C19 polymorphisms demonstrated that individuals with reduced enzyme activity had significantly higher levels of this compound after dosing. This led to improved pH control and symptom relief in patients with GERD .
- Efficacy Comparison : Comparative studies showed that patients treated with formulations containing this compound experienced faster symptom resolution compared to those receiving standard omeprazole treatments. This was attributed to its enhanced pharmacological profile and sustained action against acid secretion .
Data Table: Pharmacokinetic Parameters
Parameter | Poor Metabolizers (PM) | Intermediate Metabolizers (IM) | Extensive Metabolizers (EM) |
---|---|---|---|
AUC (0→12 hr) | 3,651.57 ± 878.13 | 972.53 ± 602.87 | 713.49 ± 555.56 |
Metabolic Ratio (5-OH/Omeprazole) | 0.05 ± 0.01 | 0.56 ± 0.46 | 0.68 ± 0.42 |
Mean pH Change | Significant Increase | Moderate Increase | Minimal Change |
常见问题
Basic Research Questions
Q. What are the standard analytical methods for quantifying 5-hydroxy omeprazole and its parent compound in plasma?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Column : Reverse-phase C18 column.
- Mobile Phase : Ammonium acetate buffer (20 mmol/L, pH 6.5) and acetonitrile in gradient elution.
- Detection : Selected reaction monitoring (SRM) transitions (e.g., m/z 346.12→198 for omeprazole; m/z 362.13→214.10 for 5-hydroxy omeprazole).
- Limit of Quantification (LOQ) : 0.5 ng/mL for 5-hydroxy omeprazole and 0.1 ng/mL for omeprazole .
- Data Table :
Analyte | LOQ (ng/mL) | Precision (CV%) |
---|---|---|
Omeprazole | 0.1 | <8% |
5-Hydroxy omeprazole | 0.5 | <8% |
Omeprazole sulfone | 1.0 | <12% |
Q. What are the primary metabolic pathways of omeprazole leading to 5-hydroxy omeprazole formation?
- Key Enzymes : CYP2C19 (dominant) and CYP3A (minor contributor). Biphasic kinetics suggest involvement of multiple isoforms .
- Kinetic Parameters :
- Intrinsic Clearance (V~max~/K~m~) : Hydroxyomeprazole formation (4× higher than omeprazole sulfone) .
Q. What safety protocols should be followed when handling 5-hydroxy omeprazole in laboratory settings?
- First Aid :
- Skin Contact : Wash immediately with soap and water .
- Eye Exposure : Rinse for several minutes under running water .
Advanced Research Questions
Q. How do CYP2C19 polymorphisms influence the metabolic ratio of omeprazole to 5-hydroxy omeprazole?
- Genotype Impact :
- CYP2C19*2 Heterozygotes : 2.6-fold higher omeprazole/5-hydroxy omeprazole ratio vs. wild-type .
- Poor Metabolizers : Reduced intrinsic clearance due to impaired CYP2C19 activity .
- Control Strategies :
- Stratify participants by genotype (e.g., PCR-based detection of CYP2C192/*3 alleles) .
- Use phenotypic metrics like hydroxylation index (HI) from 3-hour plasma samples .
Q. What experimental designs are recommended for correlating CYP2C19 genotype with 5-hydroxy omeprazole phenotype?
- Stepwise Protocol :
Genotyping : Multiplex primer-extension assays (e.g., SNaPshot™) for CYP2C19 alleles (*1, *2, 3) .
Phenotyping : Administer 20 mg omeprazole orally; collect plasma at 3 hours post-dose for HPLC analysis .
Data Analysis : Calculate HI = [Omeprazole]/[5-Hydroxy omeprazole]. Higher HI indicates reduced CYP2C19 activity .
Q. How can contradictory data on 5-hydroxy omeprazole formation kinetics between in vitro and in vivo studies be resolved?
- Root Causes :
- In Vitro Limitations : Microsomal systems lack physiological factors (e.g., enzyme induction).
- In Vivo Variability : Drug-drug interactions or genetic polymorphisms (e.g., CYP3A induction by efavirenz increases sulfone formation) .
- Resolution :
- Use hybrid physiologically based pharmacokinetic (PBPK) models integrating in vitro kinetic parameters (V~max~, K~m~) and in vivo clearance data .
Q. What methodologies are optimal for synthesizing high-purity 5-hydroxy omeprazole?
- Synthetic Route :
Acetylation of p-aminoanisole.
Nitrification using nitroxyl acetate.
Reduction via Raney nickel catalytic hydrogenation .
- Purification : Column chromatography or recrystallization for ≥98% purity (validate with NMR and LC-MS) .
Q. How should researchers design stability studies for 5-hydroxy omeprazole under varying conditions?
- Stress Testing :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 6 months; assess impurity profiles .
- Analytical Metrics :
- Degradation Products : Quantify sulfone and desmethyl metabolites .
属性
分子式 |
C₁₉H₂₁N₃O₅S |
---|---|
分子量 |
403.45 |
同义词 |
5-Acetoxy Omeprazole; (4-Methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylpyridin-3-yl)methyl Acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。